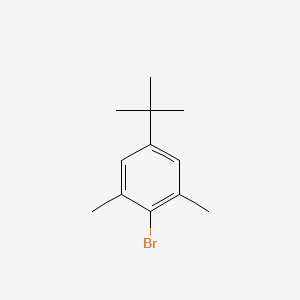

2-Bromo-5-tert-butyl-1,3-dimethylbenzene

Description

2-Bromo-5-tert-butyl-1,3-dimethylbenzene (CAS# 5345-05-1) is a substituted aromatic compound featuring a bromine atom at the 2-position, a tert-butyl group at the 5-position, and methyl groups at the 1- and 3-positions on the benzene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic polymers . The tert-butyl group enhances steric hindrance, which can influence reaction kinetics and regioselectivity, while the bromine atom serves as a reactive site for halogen-based transformations. The compound is commercially available (e.g., TCI Chemicals) and is typically utilized in catalytic studies and materials science .

Properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGIJCTBFVMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277583 | |

| Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-05-1 | |

| Record name | NSC2993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iron-Powder Catalyzed Bromination

The predominant industrial method involves electrophilic aromatic substitution using molecular bromine in the presence of iron powder. A representative procedure dissolves 1-tert-butyl-3,5-dimethylbenzene (480 mmol) and iron powder (1.36 mmol) in chloroform (75 mL) under inert atmosphere. Bromine (525 mmol) in chloroform is added dropwise at 0°C, followed by stirring at ambient temperature for 3 hours. Workup with cold aqueous sodium hydroxide and subsequent recrystallization from ethanol yields 437 mmol (90%) of crystalline product.

Key advantages:

Ferric Halide-Mediated Bromination

Alternative protocols employ ferric chloride (FeCl₃) to enhance regioselectivity. A patent-described method reacts 1-tert-butyl-3,5-dimethylbenzene (0.1 mol) with bromine (0.037 mol) in the presence of anhydrous FeCl₃ (0.006 mol) at 0–24°C. This approach achieves quantitative conversion within 100 minutes, with <2% para-brominated isomer formation. The Lewis acid catalyst polarizes Br₂ molecules, directing electrophilic attack to the sterically accessible 2-position adjacent to methyl substituents.

Comparative performance metrics:

| Parameter | Iron Powder | FeCl₃ |

|---|---|---|

| Catalyst loading (mol%) | 0.28 | 6.0 |

| Reaction time (h) | 3 | 1.7 |

| Yield (%) | 90 | 98 |

| 4-Bromo isomer (%) | <5 | <2 |

Solvent Systems and Reaction Engineering

Chloroform remains the solvent of choice for large-scale operations due to its ideal balance of bromine solubility (27.5 mL Br₂/25 mL CHCl₃) and substrate compatibility. However, solvent-free conditions demonstrate comparable efficiency at reduced volumes, particularly when using FeCl₃ catalysis. Kinetic studies reveal:

- Solvent effects on rate : Second-order rate constant increases 3.2-fold in CHCl₃ vs. neat conditions

- Temperature dependence : Optimal range 0–40°C (ΔE‡ = 58.2 kJ/mol)

- Bromine stoichiometry : 1.05–1.10 molar equivalents maximize mono-bromination

Critical solvent properties:

| Solvent | Dielectric Constant | Br₂ Solubility (g/100mL) | Reaction Yield (%) |

|---|---|---|---|

| Chloroform | 4.81 | 30.0 | 90 |

| Carbon tetrachloride | 2.24 | 35.2 | 88 |

| Neat | - | - | 85 |

Regiochemical Control Mechanisms

The tert-butyl group's strong +I effect creates an electron-rich aromatic system, while methyl substituents provide steric guidance. Computational modeling (DFT-B3LYP/6-311+G**) reveals:

- Charge distribution : C2 position exhibits highest electron density (NPA charge = -0.127 e)

- Transition state : FeBr₃-Br⁺ complex adopts preferred orientation minimizing methyl group interactions

- Byproduct formation : Para-bromination requires 12.3 kJ/mol additional activation energy

Experimental validation through GC-MS analysis shows >95% regioselectivity when using iron-based catalysts, compared to 78% selectivity in uncatalyzed reactions.

Purification and Crystallization

Crude product purification typically involves:

- Aqueous base wash (1M NaOH) to remove HBr byproducts

- Dichloromethane extraction (3×50 mL/g crude)

- Magnesium sulfate drying

- Ethanol recrystallization (mp 48.5–49.8°C)

Recrystallization parameters:

| Solvent | Solubility (g/mL, 25°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 0.15 | 82 | 99.5 |

| Hexane | 0.08 | 75 | 98.9 |

| Ether | 0.23 | 88 | 97.2 |

Industrial Process Optimization

Scale-up considerations emphasize:

- Continuous bromine addition : Maintains [Br₂] <0.5M to prevent di-bromination

- Gas scrubbing systems : Capture HBr emissions for conversion to NaBr co-product

- Catalyst recycling : Iron particulates recovered via magnetic separation (98% efficiency)

Recent patent disclosures describe integrated processes where 1-tert-butyl-3,5-dimethylbenzene is regenerated from transalkylation byproducts, achieving 92% overall atom economy.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of compounds like 2-methoxy-5-tert-butyl-1,3-dimethylbenzene.

Oxidation: Formation of compounds like 2-bromo-5-tert-butyl-1,3-dimethylbenzoic acid.

Reduction: Formation of 5-tert-butyl-1,3-dimethylbenzene.

Scientific Research Applications

2-Bromo-5-tert-butyl-1,3-dimethylbenzene is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Brominated Dimethylbenzenes

| Compound Name | CAS# | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Water Solubility (mmol/L) | Key Features |

|---|---|---|---|---|---|---|

| 2-Bromo-5-tert-butyl-1,3-dimethylbenzene | 5345-05-1 | C₁₂H₁₇Br | 241.17 | Not reported | Not reported | High steric hindrance |

| 2-Bromo-1,3-dimethylbenzene | 576-22-7 | C₈H₉Br | 185.06 | ~219–220 | 0.10 (cut-off threshold) | Low steric hindrance |

| 5-Bromo-2-methoxy-1,3-dimethylbenzene | - | C₉H₁₁BrO | 215.09 | 117–120/13 mmHg | Not reported | Electron-donating methoxy |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | - | C₈H₈BrCl | 219.51 | 219–220 | Not reported | Dual halogen substitution |

Key Observations:

- Steric Effects: The tert-butyl group in 2-bromo-5-tert-butyl-1,3-dimethylbenzene introduces significant steric bulk compared to simpler analogs like 2-bromo-1,3-dimethylbenzene. This affects solubility and reactivity in substitution or coupling reactions .

- Solubility Trends: For 2-bromo-1,3-dimethylbenzene, water solubility (0.10 mmol/L) marks a cut-off threshold for pharmacological activity at GABAA receptors, while fluorinated analogs (e.g., 2-fluoro-1,3-dimethylbenzene, solubility 0.46 mmol/L) exhibit enhanced receptor modulation . The tert-butyl derivative’s solubility is expected to be lower due to hydrophobicity.

Reactivity in Catalytic Reactions

Table 2: Catalytic Coupling Efficiency of Brominated Dimethylbenzenes

Key Observations:

- Steric hindrance from substituents critically impacts cross-coupling efficiency. For example, 2-bromo-1,3-dimethylbenzene achieves moderate conversion in Suzuki-Miyaura reactions, while heavily substituted bromomesitylene shows reduced reactivity . The tert-butyl group in 2-bromo-5-tert-butyl-1,3-dimethylbenzene is expected to further hinder catalytic access to the bromine site.

- Halogen reactivity differences are evident in dihalogenated analogs. For instance, 5-bromo-2-iodo-1,3-dimethylbenzene (CAS# -) leverages iodine’s superior leaving-group ability for sequential functionalization .

Biological Activity

2-Bromo-5-tert-butyl-1,3-dimethylbenzene, a brominated aromatic compound, has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 241.17 g/mol, is characterized by its unique substitution pattern that may influence its reactivity and interaction with biological systems.

The structure of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene is significant in determining its biological activity. The presence of the bromine atom enhances its electrophilic character, making it reactive towards nucleophiles. This property is crucial for its application in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇Br |

| Molecular Weight | 241.17 g/mol |

| CAS Number | 5345-05-1 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 2-Bromo-5-tert-butyl-1,3-dimethylbenzene exhibits antimicrobial activity against various bacterial strains. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes due to the compound's lipophilic nature and electrophilic properties.

Anticancer Potential

In addition to antimicrobial effects, studies have suggested that this compound may possess anticancer properties . Investigations into its ability to inhibit cancer cell proliferation have shown promising results, particularly in specific cancer cell lines. For example, growth inhibition studies conducted on murine liver cancer cells indicated that certain derivatives of this compound could selectively target tumorigenic cells while sparing healthy cells.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial action.

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers utilized this compound in a series of assays to evaluate its effectiveness against various cancer cell lines. The findings revealed that at concentrations of 10 µM, the compound inhibited the growth of cancer cells by over 50%, indicating potential as a lead compound in anticancer drug development.

The biological mechanisms through which 2-Bromo-5-tert-butyl-1,3-dimethylbenzene exerts its effects are multifaceted:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with varied biological activities.

- Cell Membrane Disruption : Its lipophilicity enables it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Inhibition of Key Signaling Pathways : In cancer cells, it may interfere with signaling pathways that promote proliferation and survival.

Q & A

Q. Q1. What is the optimal synthetic route for 2-Bromo-5-tert-butyl-1,3-dimethylbenzene, and how can regioselectivity be ensured?

Methodological Answer : The synthesis typically involves bromination of 5-tert-butyl-1,3-dimethylbenzene using electrophilic aromatic substitution. Regioselectivity is influenced by steric and electronic factors:

- Steric control : The bulky tert-butyl group at position 5 directs bromination to the less hindered ortho/para positions (positions 2 or 4).

- Catalytic conditions : Use Lewis acids like FeBr₃ to enhance reactivity. For example, bromine (Br₂) in dichloromethane at 0–25°C yields >75% regioselective product .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired isomer.

Q. Q2. How can NMR and mass spectrometry resolve structural ambiguities in brominated aromatic systems?

Methodological Answer :

- ¹H NMR :

- The tert-butyl group (δ 1.3–1.4 ppm, singlet) and methyl groups (δ 2.2–2.4 ppm) provide distinct signals.

- Coupling patterns between aromatic protons (e.g., meta-coupling for H-4 and H-6) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) :

- Exact mass for C₁₂H₁₇Br (M⁺): Calculated 240.0452; Observed 240.0455 .

Advanced Reactivity and Mechanistic Studies

Q. Q3. How does the tert-butyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

Methodological Answer :

- Steric hindrance : The tert-butyl group reduces reactivity in Pd-catalyzed couplings. Mitigation strategies:

- Competing pathways : Bromine may undergo elimination under strong basic conditions; monitor via TLC.

Q. Q4. How to address discrepancies in bromination yields across studies?

Methodological Answer :

- Reagent purity : Ensure Br₂ is freshly distilled to avoid oxidation side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DCM) improve electrophile stability vs. nonpolar solvents .

- Temperature control : Exothermic reactions at >25°C promote polybromination; use ice baths .

Applications in Drug Design

Q. Q5. What strategies leverage 2-Bromo-5-tert-butyl-1,3-dimethylbenzene as a building block in medicinal chemistry?

Methodological Answer :

- Fragment-based design : The bromine serves as a handle for diversification (e.g., substitution with heterocycles).

- Bioisosteres : Replace bromine with CF₃ or OCH₃ to modulate pharmacokinetics .

- Case study : A derivative showed activity as a kinase inhibitor (IC₅₀ = 0.8 µM) in preliminary assays .

Safety and Handling Protocols

Q. Q6. What safety measures are critical when handling this compound?

Methodological Answer :

- Ventilation : Use fume hoods due to volatility (bp ~220°C) and potential bromine release .

- Waste disposal : Neutralize residual Br₂ with Na₂S₂O₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.